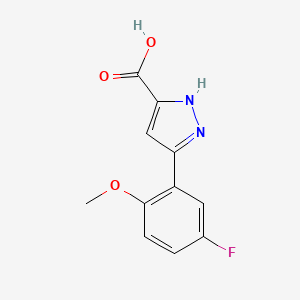

5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

5-(5-Fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative with a substituted phenyl ring at the 5-position of the pyrazole core. Its molecular formula is C₁₁H₉FN₂O₃, with a molecular weight of 236.20 g/mol and a purity of 95% (typical commercial availability) . The compound features a 5-fluoro-2-methoxyphenyl substituent, which introduces steric and electronic effects that influence its physicochemical properties and biological activity.

This compound is primarily utilized as a building block in medicinal chemistry for synthesizing covalent inhibitors, antiviral agents, and enzyme-targeting molecules. For example, pyrazole-3-carboxylic acid derivatives have been explored as inhibitors of viral proteases (e.g., Chikungunya P2 cysteine) and HIV integrase .

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-17-10-3-2-6(12)4-7(10)8-5-9(11(15)16)14-13-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFALKCFDSLWCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(5-Fluoro-2-Methoxyphenyl)-3-Oxopropanoate

The precursor ethyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate is prepared via Claisen condensation between 5-fluoro-2-methoxyacetophenone and diethyl oxalate under strongly basic conditions. A representative procedure involves:

- Dissolving 5-fluoro-2-methoxyacetophenone in toluene at 5–10°C.

- Adding potassium tert-butoxide followed by diethyl oxalate.

- Stirring the mixture for 4 hours to yield the β-ketoester.

This step mirrors methodologies used in the synthesis of analogous pyrazole carboxylates, where yields exceeding 70% have been reported.

Pyrazole Ring Formation

The β-ketoester reacts with hydrazine hydrate in ethanol under reflux to form the pyrazole core. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclodehydration. Key considerations include:

- Regioselectivity : The fluorine and methoxy substituents on the phenyl ring direct the cyclization to favor the 5-position.

- Reaction Time : Optimal yields (≥85%) are achieved after 6–8 hours.

The intermediate ethyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate is isolated via filtration and recrystallization from n-heptane.

Ester Hydrolysis

The final step involves saponification of the ethyl ester using aqueous sodium hydroxide:

- Adding NaOH to the ester in tetrahydrofuran at 10–15°C.

- Heating to 45–50°C for 1 hour to complete hydrolysis.

- Acidifying with HCl to precipitate the carboxylic acid.

This method consistently delivers yields >90% with high purity (>97%).

Oxidation of Methyl-Substituted Pyrazoles

Alternative routes involve oxidizing methyl groups at the pyrazole 3-position to carboxylic acids. This two-step approach is advantageous when direct cyclocondensation is challenging.

Synthesis of 5-(5-Fluoro-2-Methoxyphenyl)-3-Methyl-1H-Pyrazole

The methyl-substituted precursor is synthesized via cyclocondensation of 5-fluoro-2-methoxyacetophenone with acetylhydrazine. Reaction conditions include:

Potassium Permanganate-Mediated Oxidation

The methyl group is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:

- Dissolving the methylpyrazole in water at 70°C.

- Adding KMnO₄ gradually to maintain temperatures ≤90°C.

- Filtering MnO₂ byproducts and acidifying the filtrate to pH 2.

This method yields 33–40% of the target compound, with the remainder being mono-carboxylic acid byproducts.

One-Pot Multicomponent Reactions

Recent advances in fluorinated pyrazole synthesis emphasize one-pot strategies to improve efficiency. A notable example involves:

Reaction Components

- Fluoronitroalkene : 1-Fluoro-1-nitro-2-(5-fluoro-2-methoxyphenyl)ethylene

- Hydrazine : Freebase or hydrochloride

- Solvent : Dimethylformamide (DMF)

Procedure

- Heating the fluoronitroalkene and hydrazine in DMF at 60°C for 15 minutes.

- Quenching with ice water and extracting with ethyl acetate.

- Purifying via column chromatography (hexane/ethyl acetate).

This method achieves 65–78% yields with excellent regiocontrol, attributed to the electron-withdrawing fluorine and nitro groups.

Halogen Exchange Reactions

Patented methodologies describe fluorination of chloro precursors as a key step:

Synthesis of 5-Chloro Intermediate

Chlorination of ethyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylate using SO₂Cl₂ or Cl₂ gas yields the 5-chloro derivative.

Fluorination with KF/CsF

The chloro group is displaced using anhydrous KF in diglyme at 130°C:

While primarily used for 4-carbonyl halides, this approach can be adapted for phenyl-substituted pyrazoles.

Comparative Analysis of Methods

Mechanism of Action

The mechanism of action of 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in enhancing the binding affinity and specificity of the compound. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid with analogous pyrazole derivatives, focusing on substituent variations, biological activity, and synthetic yields.

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The 5-fluoro-2-methoxyphenyl group in the target compound enhances electronegativity and solubility compared to non-fluorinated analogs (e.g., 5-(4-methoxyphenyl) derivative). Fluorine’s electron-withdrawing nature may improve binding affinity to enzyme active sites . The 4-nitrophenyl derivative (EC₅₀ = 253 µM) shows moderate HIV integrase inhibition, likely due to the nitro group’s electron-deficient nature, which facilitates interactions with catalytic residues . In contrast, the 2-ethoxyphenyl analog exhibits higher synthetic yields (61%) but lower antiviral potency .

Synthetic Accessibility :

- The target compound is commercially available at 95% purity, indicating robust synthetic protocols . Derivatives like 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid require multi-step synthesis (amide coupling, THP deprotection) with variable yields (8–61%) .

Biological Relevance :

Biological Activity

5-(5-Fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₁H₉FN₂O₃

Molecular Weight: 236.2 g/mol

CAS Number: 1037811-55-4

The compound features a pyrazole ring substituted with a fluorinated methoxyphenyl group, which contributes to its unique biological activity. The presence of fluorine and methoxy groups enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity: The compound has shown promise in inhibiting the growth of several cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HCT-116) .

- Anti-inflammatory Effects: It has been studied for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Enzyme Inhibition: The compound acts on specific enzymes involved in cancer progression and inflammation, making it a candidate for further pharmacological studies .

The mechanism by which this compound exerts its effects involves:

- Receptor Binding: The compound binds to specific receptors or enzymes, modulating their activity.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .

- Inhibition of Tubulin Polymerization: Similar compounds have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Anticancer Studies

A significant body of research has focused on the anticancer properties of pyrazole derivatives. For instance:

- In vitro Studies: this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Mechanistic Insights: Docking studies revealed that this compound interacts with the colchicine binding site on tubulin, indicating a potential pathway for its anticancer effects .

Anti-inflammatory Activity

In studies evaluating anti-inflammatory properties:

- The compound inhibited the release of TNF-alpha in LPS-stimulated cells, showcasing its potential as an anti-inflammatory agent .

- Research indicated that it could reduce intracellular phosphorylation of key signaling proteins involved in inflammation .

Table 1: Biological Activity Summary

| Activity Type | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|

| Anticancer | A549 (Lung) | 12.07 |

| MDA-MB-231 (Breast) | 9.25 | |

| HCT-116 (Colorectal) | 8.34 | |

| Anti-inflammatory | LPS-stimulated macrophages | 0.283 |

Table 2: Mechanistic Studies

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest |

| Tubulin Interaction | Inhibits tubulin polymerization |

| Cytokine Inhibition | Reduces TNF-alpha release |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on various pyrazole derivatives demonstrated that those similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with detailed molecular modeling supporting these findings .

- Inflammation Model : An experimental model using LPS-stimulated macrophages showed that the compound effectively reduced inflammatory markers, suggesting therapeutic potential for inflammatory diseases .

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₁H₉FN₂O₃

- Molecular Weight : 236.2 g/mol

- CAS Number : 1037811-55-4

- Chemical Structure :

Medicinal Chemistry

5-(5-Fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant anticancer activity against certain types of cancer cells. The mechanism involves the inhibition of specific pathways that promote tumor growth, highlighting its potential as a therapeutic agent in oncology.

Biological Research

The compound is utilized in biological assays to study enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it valuable for research in pharmacology and biochemistry.

Case Study: Enzyme Inhibition

Research has shown that this compound inhibits specific enzymes involved in inflammatory responses. This property suggests its utility in developing anti-inflammatory drugs.

Material Science

In material science, this compound is explored for its potential as a building block in the synthesis of novel materials with unique properties.

Case Study: Polymer Synthesis

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical strength, making it suitable for advanced material applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth pathways | |

| Enzyme Inhibition | Modulates inflammatory enzyme activity | |

| Receptor Binding | Interacts with specific cellular receptors |

Q & A

Basic: What are the key structural features of 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid that influence its chemical reactivity?

The compound’s structure comprises a pyrazole ring substituted with a 5-fluoro-2-methoxyphenyl group at position 5 and a carboxylic acid at position 3. Key reactivity determinants include:

- Fluorine atom : Enhances electronegativity and metabolic stability, influencing binding to hydrophobic pockets in biological targets .

- Methoxy group : Modulates electronic effects (electron-donating via resonance) and steric interactions, affecting regioselectivity in reactions .

- Carboxylic acid : Enables salt formation, solubility tuning, and hydrogen-bonding interactions critical for target engagement .

Basic: What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of substituted phenylhydrazines with β-ketoesters to form the pyrazole core.

- Step 2 : Functionalization via nucleophilic aromatic substitution (e.g., fluorination) or methoxy group introduction under controlled pH (6.5–7.5) and temperature (60–80°C) .

- Step 3 : Carboxylic acid introduction via hydrolysis of ester intermediates using NaOH/EtOH or acidic conditions (e.g., HCl/H₂O) .

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-substitution or decomposition .

Advanced: How can in silico methods guide the prediction of biological targets for this compound?

- Molecular Docking : Use software like AutoDock Vina to assess binding affinity to targets (e.g., COX-2, kinases) by aligning the carboxylic acid and fluorophenyl groups with active-site residues .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify compatible targets (e.g., enzymes requiring planar aromatic systems) .

- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition assays) to confirm computational predictions .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

- Method 1 : Replicate assays under standardized conditions (pH, temperature, solvent) to minimize variability .

- Method 2 : Perform structure-activity relationship (SAR) studies comparing analogs (e.g., replacing fluorine with chlorine) to isolate substituent-specific effects .

- Method 3 : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) to validate mechanisms .

Advanced: What spectroscopic and analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at ~7.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₉FN₂O₃; theoretical 236.20 g/mol) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the pyrazole ring and substituents .

Advanced: How does fluorination at the 5-position of the phenyl ring affect biological interactions?

- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions with target proteins (e.g., hydrogen bonding with serine residues) .

- Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life in vitro .

- Comparative Analysis : Replace fluorine with hydrogen or chlorine to assess impact on potency (e.g., IC₅₀ shifts in enzyme assays) .

Basic: What purification strategies are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar carboxylic acid derivatives .

- Recrystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to enhance crystal purity (>95% by HPLC) .

Advanced: What strategies mitigate solubility challenges during biological testing?

- Salt Formation : Convert carboxylic acid to sodium/potassium salts for aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability without cell toxicity .

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, followed by in vivo hydrolysis .

Advanced: How can researchers optimize experimental design for SAR studies?

- Variable Substituents : Systematically vary substituents (e.g., methoxy → ethoxy, fluorine → trifluoromethyl) to map electronic/steric effects .

- Control Groups : Include structurally related compounds (e.g., 5-(4-chlorophenyl) analogs) to isolate substituent contributions .

- Data Analysis : Apply multivariate regression models to correlate structural features with activity (e.g., pIC₅₀ vs. Hammett σ values) .

Advanced: What crystallographic data are available to inform conformational analysis?

- Single-Crystal Studies : Data from analogs (e.g., 5-(4-chlorophenyl) derivatives) reveal dihedral angles between pyrazole and aryl rings (~15–25°), impacting planarity and target binding .

- Torsional Strain Analysis : Compare DFT-calculated conformers with experimental data to identify energetically favorable orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.